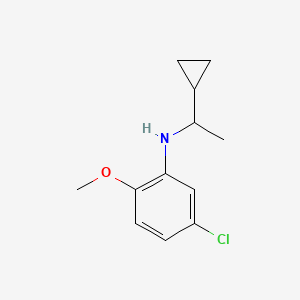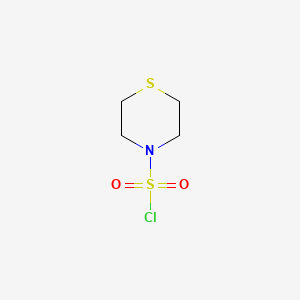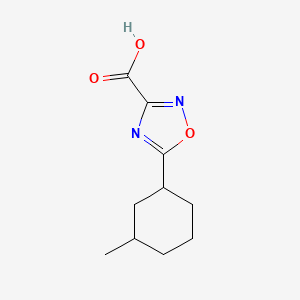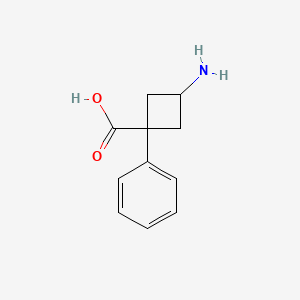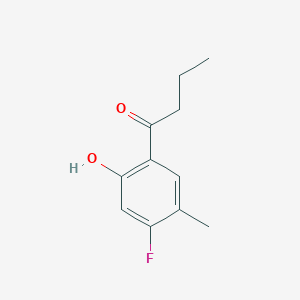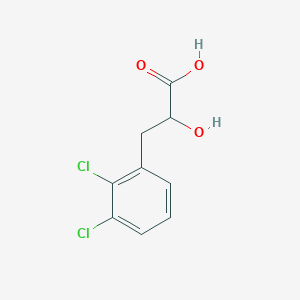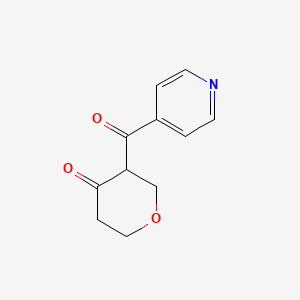
3-(Pyridine-4-carbonyl)oxan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridine-4-carbonyl)oxan-4-one is a heterocyclic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound features a pyridine ring fused with an oxan-4-one moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridine-4-carbonyl)oxan-4-one typically involves the reaction of pyridine derivatives with oxan-4-one precursors under controlled conditions. One common method includes the nucleophilic substitution of pyridine at an unsaturated carbon center . This reaction can be facilitated by various catalysts and reagents, such as transition metals or organic bases, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The process may involve multiple purification steps, including crystallization and chromatography, to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridine-4-carbonyl)oxan-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .
Aplicaciones Científicas De Investigación
3-(Pyridine-4-carbonyl)oxan-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(Pyridine-4-carbonyl)oxan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming stable complexes or alter receptor function by binding to active sites .
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridine-3-carbonyl)oxan-4-one: This compound has a similar structure but with the carbonyl group at a different position on the pyridine ring.
Pyridine derivatives: Compounds like 2-cyanopyridine and 4-chlorobenzenesulfinic acid share structural similarities and exhibit comparable chemical properties.
Uniqueness
3-(Pyridine-4-carbonyl)oxan-4-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
3-(pyridine-4-carbonyl)oxan-4-one |
InChI |
InChI=1S/C11H11NO3/c13-10-3-6-15-7-9(10)11(14)8-1-4-12-5-2-8/h1-2,4-5,9H,3,6-7H2 |
Clave InChI |
ZASZJCORXVSIOC-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(C1=O)C(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13310808.png)
amine](/img/structure/B13310811.png)
![4-[(2,2-Dimethylpropyl)amino]butan-2-ol](/img/structure/B13310815.png)
![1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane](/img/structure/B13310818.png)
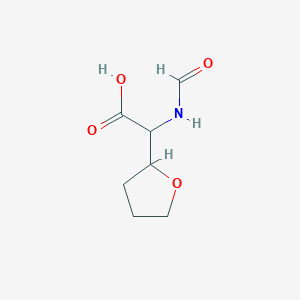
![1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13310833.png)
![N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13310839.png)
